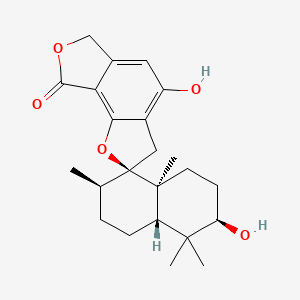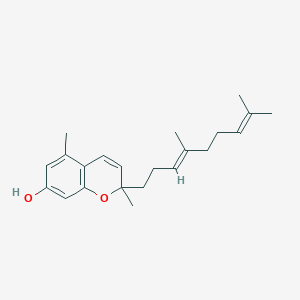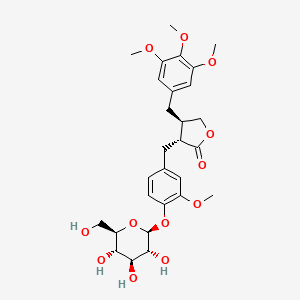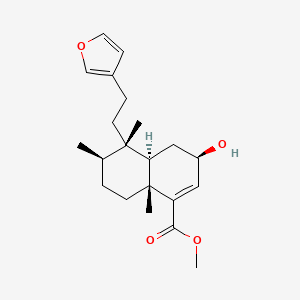
Stachartin B
Vue d'ensemble
Description
Stachartin B is a phenylspirodrimane-type analogue . It can be isolated from the tin mine tailings-associated fungus Stachybotrys chartarum .
Molecular Structure Analysis
This compound has a molecular weight of 386.48 and its formula is C23H30O5 . The SMILES representation of its structure isCC@@1C)([H])CC2)(CC[C@H]1O)[C@@]3([C@@H]2C)OC4=C(C5=O)C(CO5)=CC(O)=C4C3 . Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored protected from air and light, refrigerated or frozen at 2-8 °C .Applications De Recherche Scientifique
Phenylspirodrimane-Type Compounds : Stachartin B is part of a group of phenylspirodrimane-type analogues, including stachartins A-E, isolated from cultures of the fungus Stachybotrys chartarum. These compounds are of interest due to their unique structures and potential biological activities (Chunyu et al., 2016).
Structural Elucidation : The structures of these compounds, including this compound, have been elucidated using spectroscopic methods, such as extensive 2D-NMR techniques. Understanding the structure is crucial for assessing their potential applications in scientific research and therapy (Ding et al., 2019).
Potential Neuroprotective Agents : There's research into stachydrine (a compound related to this compound) derivatives as neuroprotective agents for cerebral ischemic stroke. This suggests that compounds related to this compound might have therapeutic applications in neuroprotection (Zhang et al., 2020).
Cardioprotective Effects : Stachydrine, a related compound, has been shown to have cardioprotective effects, such as ameliorating pressure overload-induced diastolic heart failure by suppressing myocardial fibrosis. This indicates a potential research avenue for this compound in cardiovascular applications (Chen et al., 2017).
Inhibition of Fibrogenic Axis in Cardiovascular Diseases : Another study on stachydrine demonstrated its ability to suppress the angiotensin II/transformation growth factor β1 fibrogenic axis in cardiac fibrosis. This highlights a possible research interest in this compound in the context of inhibiting pathological myocardial fibrosis (Liu et al., 2019).
Propriétés
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-16-21(2,3)17(25)7-8-22(16,4)23(12)10-14-15(24)9-13-11-27-20(26)18(13)19(14)28-23/h9,12,16-17,24-25H,5-8,10-11H2,1-4H3/t12-,16+,17-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCEZDYQORYOG-NIVYWPPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5COC(=O)C5=C4O3)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5COC(=O)C5=C4O3)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








